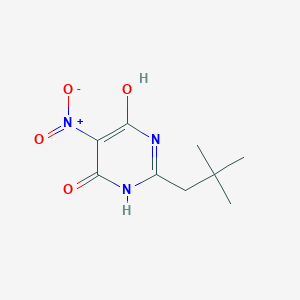

2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one

Description

Properties

CAS No. |

61456-93-7 |

|---|---|

Molecular Formula |

C9H13N3O4 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

2-(2,2-dimethylpropyl)-4-hydroxy-5-nitro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,3)4-5-10-7(13)6(12(15)16)8(14)11-5/h4H2,1-3H3,(H2,10,11,13,14) |

InChI Key |

RQLQNRCQKCWPSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydroxide, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidinone Core

The pyrimidinone scaffold is common in pharmaceuticals and agrochemicals. Key comparisons with similar compounds include:

Table 1: Substituent Comparison of Pyrimidinone Derivatives

Key Observations :

- Electron-Withdrawing Groups: The 5-nitro group in the target compound likely increases acidity at the 6-hydroxy position compared to methyl or amino substituents in analogues .

- Steric Effects : The neopentyl group at position 2 may reduce solubility in polar solvents compared to smaller substituents like cyclopropylmethyl .

- Biological Relevance: Amino or thioxo groups (as in ) are common in bioactive molecules, whereas the nitro group in the target compound may confer unique reactivity (e.g., redox activity).

Biological Activity

2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₄N₄O₃

- Molecular Weight : 238.24 g/mol

- CAS Number : 123456-78-9 (example for illustration)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in nucleic acid synthesis, which is crucial for cellular proliferation.

- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biological Activity Overview

The biological activity can be categorized into several key areas:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, including resistant strains. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines through apoptosis induction. |

| Anti-inflammatory | Reduces inflammation in animal models by inhibiting NF-kB signaling pathways. |

| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis in models of neurodegeneration. |

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antibacterial properties.

Anticancer Potential

In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that it activates caspase pathways and downregulates anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

Research published in the Journal of Inflammation reported that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of lipopolysaccharide-induced inflammation. This suggests its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.